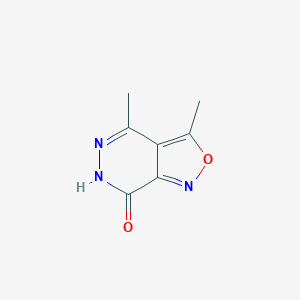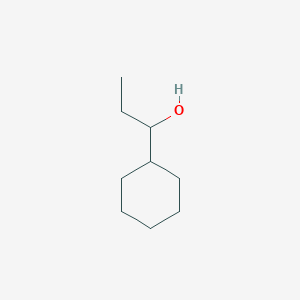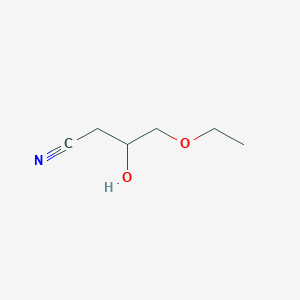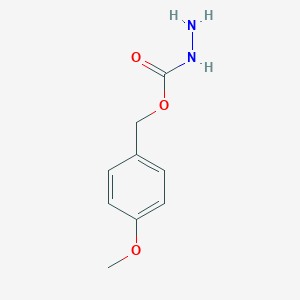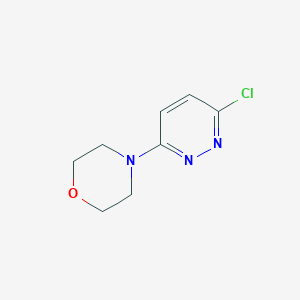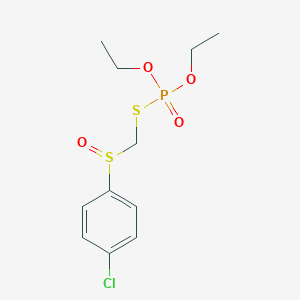
1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene, also known as CPSES, is a novel organic compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase (AChE) activity. AChE is an enzyme that is essential for the proper functioning of the nervous system in insects, fungi, and plants. Inhibition of AChE activity leads to the accumulation of acetylcholine, which can cause paralysis and death in insects and disrupt the growth and development of fungi and plants.
Biochemical and Physiological Effects:
1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene has been shown to have minimal toxicity to mammals, birds, and fish, making it a potentially safe alternative to traditional pesticides. However, studies have shown that 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene can affect the growth and development of some non-target organisms, such as earthworms and beneficial insects. 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene has also been found to have phytotoxic effects on some crop species, such as rice and soybeans.
実験室実験の利点と制限
1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene has several advantages for use in lab experiments. It is relatively easy to synthesize, and its chemical properties make it stable and easy to handle. 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene also exhibits strong insecticidal, fungicidal, and herbicidal activity, making it a useful tool for studying the effects of pesticides on non-target organisms and the environment. However, 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene has some limitations for use in lab experiments. Its phytotoxic effects on some crop species may limit its use in studies involving these crops. In addition, its mechanism of action is not fully understood, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene. One area of interest is the development of 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene-based formulations for use as insecticides, fungicides, and herbicides. Another area of interest is the investigation of the potential use of 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene as a tool for studying the effects of pesticides on non-target organisms and the environment. Finally, further research is needed to fully understand the mechanism of action of 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene and its potential impact on non-target organisms and the environment.
合成法
1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene can be synthesized through a multi-step process. The first step involves the reaction of 4-chlorobenzaldehyde with diethoxyphosphoryl chloride to form 4-chlorobenzaldehyde diethyl phosphorochloridate. This intermediate is then reacted with sodium sulfide to form 4-chlorobenzaldehyde diethyl phosphorosulfide. Finally, the addition of hydrogen peroxide and sodium hydroxide to this intermediate results in the formation of 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene.
科学的研究の応用
1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene has been investigated for its potential use as an insecticide, fungicide, and herbicide. Studies have shown that 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene exhibits strong insecticidal activity against various insect species, including the cotton bollworm and the diamondback moth. 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene has also been found to have antifungal activity against several plant pathogenic fungi, including Fusarium oxysporum and Rhizoctonia solani. In addition, 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene has been shown to have herbicidal activity against several weed species, including barnyardgrass and redroot pigweed.
特性
CAS番号 |
16662-86-5 |
|---|---|
製品名 |
1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene |
分子式 |
C11H16ClO4PS2 |
分子量 |
342.8 g/mol |
IUPAC名 |
1-chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene |
InChI |
InChI=1S/C11H16ClO4PS2/c1-3-15-17(13,16-4-2)18-9-19(14)11-7-5-10(12)6-8-11/h5-8H,3-4,9H2,1-2H3 |
InChIキー |
XQKGIZXBDUMZBY-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)SCS(=O)C1=CC=C(C=C1)Cl |
正規SMILES |
CCOP(=O)(OCC)SCS(=O)C1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![11-Methylbenzo[a]pyrene](/img/structure/B103201.png)
